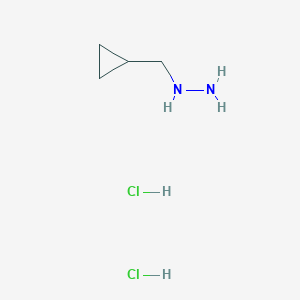

(Cyclopropylmethyl)hydrazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-6-3-4-1-2-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJBBDAUIXOTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656386 | |

| Record name | (Cyclopropylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809282-61-9 | |

| Record name | (Cyclopropylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of (Cyclopropylmethyl)hydrazine Dihydrochloride: A Technical Guide for Drug Development Professionals

Preamble: Deconstructing a Potent Monoamine Oxidase Inhibitor

(Cyclopropylmethyl)hydrazine dihydrochloride emerges from a class of compounds that have historically reshaped our understanding of neurotransmitter modulation. As a hydrazine derivative, its primary pharmacological footprint is the inhibition of monoamine oxidase (MAO), a critical enzyme in the catabolism of key monoamine neurotransmitters. This guide provides an in-depth exploration of the core mechanism of action of (Cyclopropylmethyl)hydrazine, designed for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, kinetic profile, and the experimental methodologies required to fully characterize its activity.

Foundational Principles: The Monoamine Oxidase Target

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane. They are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as other biogenic amines.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[2]

-

MAO-B: Primarily metabolizes phenylethylamine and is a target for drugs used in the treatment of Parkinson's disease.[3][4]

The catalytic cycle of MAO involves the oxidation of the amine substrate, with the concomitant reduction of the flavin adenine dinucleotide (FAD) cofactor to FADH₂. Molecular oxygen then reoxidizes FADH₂, producing hydrogen peroxide.

The Inhibitory Landscape: Hydrazines and Cyclopropylamines

(Cyclopropylmethyl)hydrazine belongs to a class of mechanism-based, irreversible MAO inhibitors.[5][6][7] This classification is crucial as it dictates a prolonged duration of action that persists even after the drug has been cleared from systemic circulation.[8] The inhibitory action can only be overcome by the synthesis of new enzyme, a process that can take several days to weeks.[1]

The structure of (Cyclopropylmethyl)hydrazine incorporates two key pharmacophores that contribute to its inhibitory activity:

-

The Hydrazine Moiety: Hydrazine derivatives are well-established irreversible MAO inhibitors.[9] Their mechanism typically involves an initial, reversible binding to the enzyme's active site, followed by enzymatic oxidation to a reactive intermediate that then forms a covalent bond with the FAD cofactor or a nearby amino acid residue.[6][9]

-

The Cyclopropylamine Moiety: The presence of a cyclopropyl group is also a hallmark of potent, mechanism-based MAO inhibitors, with the classic example being tranylcypromine.[10] These inhibitors are oxidized by MAO to a radical intermediate that then covalently modifies the FAD cofactor.[6]

The combination of both moieties in (Cyclopropylmethyl)hydrazine suggests a potent and irreversible inhibitory mechanism.

Unraveling the Core Mechanism: A Stepwise Dissection

The mechanism of action of (Cyclopropylmethyl)hydrazine can be conceptualized as a multi-step process, beginning with recognition and culminating in irreversible inactivation of the MAO enzyme.

Initial Reversible Binding and Selectivity

The journey of the inhibitor begins with its entry into the active site of the MAO enzyme. The initial interaction is a reversible, non-covalent binding event. The selectivity of (Cyclopropylmethyl)hydrazine for MAO-A versus MAO-B is primarily determined at this stage.[6] The distinct topographies of the active sites of the two isoforms, particularly the shapes of their entrance and substrate-binding cavities, govern the binding affinity of the inhibitor.

The cyclopropylmethyl group likely plays a significant role in orienting the molecule within the active site through hydrophobic interactions with aromatic residues. The hydrazine moiety, with its potential for hydrogen bonding, further stabilizes this initial enzyme-inhibitor complex.

Diagram 1: Proposed Initial Binding of (Cyclopropylmethyl)hydrazine in the MAO Active Site

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatrictimes.com [psychiatrictimes.com]

- 9. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Cyclopropylmethyl)hydrazine Dihydrochloride (CAS 809282-61-9): Properties, Synthesis, and Applications in Drug Discovery

Abstract: (Cyclopropylmethyl)hydrazine dihydrochloride is a specialized chemical building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive hydrazine moiety with a metabolically robust cyclopropylmethyl group, makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis, an analysis of its core reactivity, and a discussion of its applications, particularly in modern drug development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Core Properties and Identification

This compound is a white crystalline solid supplied as a salt for enhanced stability and handling.[1][2][3] The dihydrochloride form ensures that the highly nucleophilic and basic hydrazine group is protonated, preventing unwanted side reactions and degradation during storage.

Chemical Structure and Identification

The molecule's structure is fundamental to its utility. The hydrazine group serves as a highly reactive handle for forming carbon-nitrogen and nitrogen-nitrogen bonds, while the cyclopropylmethyl group is a well-regarded motif in medicinal chemistry for enhancing metabolic stability and providing conformational rigidity.

Caption: Structure of (Cyclopropylmethyl)hydrazine and its Dihydrochloride Salt.

Physicochemical & Computational Data

The compound's properties are summarized below. Data is aggregated from various chemical suppliers and databases.[1][3][4][5][6][7] It is worth noting that physical properties such as melting point can vary between suppliers, likely due to differences in purity and measurement techniques.[1][3]

| Property | Value | Source(s) |

| CAS Number | 809282-61-9 | [1][4][5] |

| Molecular Formula | C₄H₁₂Cl₂N₂ (or C₄H₁₀N₂·2HCl) | [4][6] |

| Molecular Weight | 159.06 g/mol | [4][6] |

| Appearance | White solid / crystalline powder | [1][3] |

| Melting Point | 162-164 °C | [1] |

| Solubility | Soluble in water | [3] |

| Purity (Typical) | ≥95% - 98% | [4][8] |

| Storage Conditions | 4°C, under nitrogen atmosphere | [1][4] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [4] |

| logP (Calculated) | 0.7033 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

| InChI Key | JTJBBDAUIXOTHL-UHFFFAOYSA-N | [1] |

Note: Spectral data (NMR, IR, MS) for this specific compound is not widely available in public databases. Researchers should perform their own analytical characterization upon receipt.

Synthesis and Manufacturing Insights

This compound is not a naturally occurring compound and must be prepared synthetically. A common and scalable method involves a two-step process starting from cyclopropylamine, as detailed in patent literature.[9]

Causality Behind the Synthesis Strategy:

-

Step 1: N-amination with Protection: Direct alkylation of hydrazine is often unselective. A more controlled approach is the N-amination of a primary amine (cyclopropylamine). The use of an N-Boc protected hydroxylamine derivative is crucial. The Boc (tert-butoxycarbonyl) group serves two purposes: it activates the leaving group (e.g., tosylate) and protects the resulting hydrazine nitrogen from further reaction. N-methylmorpholine is used as a mild, non-nucleophilic organic base to neutralize the acid generated during the reaction.[9]

-

Step 2: Deprotection and Salt Formation: The Boc group is acid-labile. Treatment with a strong acid, such as an aqueous solution of hydrogen chloride, efficiently removes the protecting group. This step simultaneously forms the stable dihydrochloride salt, which can be isolated via concentration and recrystallization from a suitable solvent like ethanol or isopropanol.[9]

Caption: A two-step synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Profile

The synthetic value of this reagent is derived entirely from the reactivity of the hydrazine functional group. It is a potent nucleophile and a key component in forming various nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[10][11]

Core Reactivity: Hydrazone Formation

The primary reaction of hydrazines is condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration.

Caption: General reaction mechanism for the formation of a hydrazone.

Application in Heterocycle Synthesis: The Knorr Pyrazole Synthesis

Hydrazones are stable intermediates but are more often used as precursors for subsequent cyclization reactions. A classic example is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, a core structure in many drugs.

Protocol: Synthesis of a Substituted Pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol. Add a base, such as sodium acetate (2.2 eq), to liberate the free hydrazine.

-

Addition of Substrate: To the stirring solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole derivative.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

This reagent is explicitly marketed as a building block for medicinal chemistry, finding use in the synthesis of kinase inhibitors and as a component in protein degraders.[7][12]

-

Kinase Inhibitors: The pyrazole ring, readily formed from this hydrazine, is a privileged scaffold in kinase inhibitor design. The cyclopropylmethyl group can occupy hydrophobic pockets in the ATP-binding site of kinases, potentially improving potency and selectivity. Its use in synthesizing "bumped-kinase inhibitors" suggests it is employed to create ligands that fit into engineered kinase active sites, a key strategy in chemical genetics.[12]

-

Protein Degraders (e.g., PROTACs): Protein degraders are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. Hydrazine derivatives are versatile tools for constructing the complex linkers or heterocyclic ligands required for these molecules.[7]

-

Agrochemicals: Pyrazole-containing compounds are also widely used as herbicides and fungicides, making this an important intermediate in the agrochemical sector as well.[9]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[1][13] The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements (Selected) |

| Acute Toxicity / Irritation | GHS07 (Harmful) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[13]

-

Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13]

-

Avoid formation of dust and aerosols. Use non-sparking tools where appropriate.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Recommended storage is at 4°C under a nitrogen atmosphere to maximize shelf life.[1][4]

-

Store away from oxidizing agents and incompatible materials.[13]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[13]

Conclusion

This compound is a highly valuable, specialized reagent for chemical synthesis. Its utility is centered on the reliable reactivity of the hydrazine group for constructing nitrogen-containing heterocycles, while the cyclopropylmethyl substituent offers desirable properties for modern drug design. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this building block in the creation of novel, high-value molecules.

References

- 1. This compound | 809282-61-9 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. cyclopropylmethylhydrazine dihydrochloride | 809282-61-9 [chemnet.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. calcasolutions.com [calcasolutions.com]

- 11. mdpi.com [mdpi.com]

- 12. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to (Cyclopropylmethyl)hydrazine Hydrochloride: Synthesis, Applications, and Handling for Drug Development Professionals

This guide provides an in-depth technical overview of (Cyclopropylmethyl)hydrazine hydrochloride, a versatile building block in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its mechanistic role in forming complex bioactive molecules, and the essential protocols for its safe and effective use in a research and development setting.

Introduction and Chemical Identity

(Cyclopropylmethyl)hydrazine is a hydrazine derivative characterized by the presence of a cyclopropylmethyl group attached to the hydrazine moiety. It is most commonly supplied and utilized as a salt to improve its stability and handling characteristics, primarily as the monohydrochloride (C₄H₁₁ClN₂) or the dihydrochloride (C₄H₁₂Cl₂N₂).[1][2] For the purposes of this guide, we will focus on the hydrochloride salt, as its reactivity is fundamentally governed by the parent hydrazine structure.

This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its utility stems from the nucleophilic nature of the hydrazine nitrogen atoms, which allows for the construction of various nitrogen-containing heterocyclic scaffolds—a common feature in many bioactive molecules.[5][6]

Key Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | (Cyclopropylmethyl)hydrazine hydrochloride | [1] |

| CAS Number | 1181457-83-9 | [1][7] |

| Molecular Formula | C₄H₁₁ClN₂ | [1][7] |

| Molecular Weight | 122.60 g/mol | [1][8] |

| Form | Solid | [9] |

| Storage Temperature | 0-8 °C, typically under inert gas | [7] |

Synthesis of (Cyclopropylmethyl)hydrazine Hydrochloride

The synthesis of this reagent is a critical first step for its application. A common and effective laboratory-scale method involves a two-step process starting from cyclopropylamine. This approach is advantageous as it avoids the direct handling of more hazardous hydrazine precursors under harsh conditions.[4][10]

Synthetic Workflow: Electrophilic N-Amination

The process involves the N-amination of cyclopropylamine using a protected hydroxylamine reagent, followed by the deprotection of the intermediate to yield the final hydrochloride salt.[4][10]

Caption: Workflow for the synthesis of (Cyclopropylmethyl)hydrazine HCl.

Detailed Synthesis Protocol

This protocol is based on established patent literature.[4]

Materials:

-

Cyclopropylamine

-

N-Boc-O-tosyl hydroxylamine

-

N-methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 6M)

-

Ethanol or isopropanol for recrystallization

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step 1: Synthesis of N-Boc-(Cyclopropylmethyl)hydrazine

-

In a round-bottom flask under an inert atmosphere, dissolve N-Boc-O-tosyl hydroxylamine (1.0 eq) and an excess of cyclopropylamine (e.g., 10 eq) in anhydrous DCM. The use of excess cyclopropylamine helps to drive the reaction to completion and minimize side reactions.

-

Add N-methylmorpholine (1.1 eq) to the solution. NMM acts as a non-nucleophilic organic base to neutralize the p-toluenesulfonic acid byproduct formed during the reaction, preventing it from protonating the starting amine.

-

Maintain the reaction temperature between 0°C and 20°C with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically runs for 4 to 18 hours.

-

Upon completion, perform an aqueous workup to remove the excess amine and salt byproducts. The organic layer containing the Boc-protected intermediate is dried and concentrated under reduced pressure. At this stage, the intermediate can often be used directly in the next step without extensive purification.

Step 2: Deprotection to (Cyclopropylmethyl)hydrazine hydrochloride

-

Dissolve the crude N-Boc-(Cyclopropylmethyl)hydrazine from Step 1 in a suitable solvent.

-

Add an aqueous solution of hydrogen chloride (e.g., 1-12M). This acidic condition cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the free hydrazine which is immediately protonated to form the hydrochloride salt.

-

Stir the reaction at a temperature between 20°C and 50°C until deprotection is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Recrystallize the resulting solid from a solvent such as ethanol or isopropanol to yield pure (Cyclopropylmethyl)hydrazine hydrochloride.[4]

Core Applications & Mechanism of Action

The primary utility of (Cyclopropylmethyl)hydrazine hydrochloride lies in its role as a nucleophilic building block for constructing complex molecules.

Reagent in Heterocyclic Synthesis

The hydrazine functional group is inherently nucleophilic, making it reactive toward a variety of electrophiles. This reactivity is the cornerstone of its application in medicinal chemistry.[5]

Mechanism: Nucleophilic Attack The lone pair of electrons on the terminal nitrogen atom of the hydrazine can attack electrophilic centers, such as the carbon atom of a carbonyl group, to form hydrazones. These hydrazones are stable intermediates that can be further cyclized to form important heterocyclic cores like pyrazoles or pyridazines.[4][5]

Caption: Nucleophilic reaction of a hydrazine with a carbonyl.

A notable application is in the synthesis of bumped-kinase inhibitors (BKIs) , which are being explored for treating cryptosporidiosis.[7] In this context, the hydrazine is used to construct a pyrazolopyrimidine scaffold, a privileged structure in kinase inhibitor design.

Potential Bioactivity: Monoamine Oxidase (MAO) Inhibition

While primarily used as a synthetic intermediate, the structural motifs of cyclopropylamine and hydrazine are independently known to be associated with the inhibition of monoamine oxidase (MAO) enzymes.[11][12] MAO-A and MAO-B are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters.

-

Hydrazine-based MAOIs: Drugs like iproniazid and phenelzine are hydrazine derivatives that act as irreversible MAO inhibitors.[13] They form a covalent bond with the flavin cofactor at the enzyme's active site, leading to prolonged inhibition.[13]

-

Cyclopropylamine-based MAOIs: Tranylcypromine is a well-known MAOI based on a cyclopropylamine structure.[11]

Given that (Cyclopropylmethyl)hydrazine contains both of these pharmacophores, it and its derivatives hold potential as MAO inhibitors. Researchers using this building block should be aware of this potential off-target (or desired) activity in the final synthesized compounds.

Analytical Methods for Quality Control

Ensuring the purity of (Cyclopropylmethyl)hydrazine hydrochloride and monitoring its consumption in a reaction is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. Due to the lack of a strong chromophore in the molecule, derivatization or the use of alternative detection methods may be necessary for sensitive quantification.

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This is a general protocol adaptable for purity assessment. For accurate quantification of trace amounts, derivatization with an aldehyde (like salicylaldehyde) to form a UV-active hydrazone may be required.[14]

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[14]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Low UV wavelength (e.g., 210 nm) or detection of a derivatized product at a higher wavelength (e.g., 360 nm).[14]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of (Cyclopropylmethyl)hydrazine hydrochloride in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration.

-

Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

-

Analysis: Record the chromatograms and determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

Safety, Handling, and Storage

(Cyclopropylmethyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1][15] |

| H319 | Causes serious eye irritation | [1][15] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure that an eyewash station and safety shower are readily accessible.[16]

-

Personal Protective Equipment:

-

General Hygiene: Avoid formation of dust.[9][17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[9][17]

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[9][17]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][17]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[16][17]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Store away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[16][17]

Conclusion

(Cyclopropylmethyl)hydrazine hydrochloride is a valuable and reactive intermediate for the synthesis of complex nitrogen-containing molecules in drug discovery and agrochemical research. Its utility is centered on the nucleophilic character of the hydrazine group, while its structural similarity to known bioactive agents suggests a potential for inherent pharmacological activity that warrants consideration during development. Understanding its synthesis, reactivity, and stringent safety requirements is paramount for its successful and safe application in the laboratory.

References

- 1. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (Cyclopropylmethyl)hydrazine dihydrochloride [myskinrecipes.com]

- 4. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. Buy (1-Methylcyclopropyl)hydrazine (EVT-13760223) [evitachem.com]

- 6. calcasolutions.com [calcasolutions.com]

- 7. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Buy Cyclopropylhydrazine | 120550-58-5 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

(Cyclopropylmethyl)hydrazine dihydrochloride structure and synthesis

An In-depth Technical Guide to (Cyclopropylmethyl)hydrazine Dihydrochloride: Structure, Synthesis, and Applications

Introduction

This compound is a valuable chemical intermediate, primarily recognized for its role in the synthesis of complex organic molecules.[1][2] Its unique structural motif, combining a reactive hydrazine moiety with a strained cyclopropyl ring, makes it a versatile building block in medicinal and agricultural chemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and handling, tailored for researchers and professionals in drug development and chemical synthesis. Its significance is underscored by its application as a reagent in the development of bumped-kinase inhibitors for therapies targeting cryptosporidiosis, a parasitic disease.[3]

Chemical Structure and Properties

(Cyclopropylmethyl)hydrazine is a primary hydrazine substituted with a cyclopropylmethyl group. The dihydrochloride salt form enhances its stability and simplifies handling compared to the free base.

The positive charges are localized on the nitrogen atoms of the hydrazine group, each associated with a chloride counter-ion. This salt form typically appears as a white crystalline powder and exhibits solubility in water and polar organic solvents like methanol.[4]

Structural Diagram

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 809282-61-9 | [5][6] |

| Molecular Formula | C₄H₁₀N₂ · 2HCl | [5] |

| Molecular Weight | 159.06 g/mol | [5] |

| Appearance | White crystal or crystalline powder | [4] |

| Storage Condition | 2-8°C or 0-8°C | [3][4] |

| Purity | ≥98% (Typical) | [6] |

Synthesis of (Cyclopropylmethyl)hydrazine

The synthesis of (Cyclopropylmethyl)hydrazine is most commonly achieved via the reductive amination of cyclopropanecarboxaldehyde with hydrazine. This method is efficient and provides a direct route to the target molecule. An alternative, multi-step approach involves the N-amination of cyclopropylmethylamine.

Route 1: Reductive Amination of Cyclopropanecarboxaldehyde

Reductive amination is a cornerstone reaction in amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds.[7] The process involves two key stages: the formation of a hydrazone intermediate via condensation of an aldehyde or ketone with hydrazine, followed by the selective reduction of the C=N double bond.[8][9]

The reaction begins with the nucleophilic attack of hydrazine on the carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by dehydration to form the corresponding cyclopropylmethylhydrazone. A specialized reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the hydrazone to the hydrazine product.

Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can reduce both the starting aldehyde and the intermediate imine/hydrazone. However, NaBH₃CN and NaBH(OAc)₃ are milder and exhibit greater selectivity for the protonated imine/hydrazone over the carbonyl group.[7] This selectivity is crucial as it allows the entire reaction to be performed in a single pot ("direct" reductive amination), where the aldehyde, amine, and reducing agent are all present simultaneously. The reaction is typically run under mildly acidic conditions, which catalyzes imine formation and also activates it for reduction.

Caption: Workflow for Reductive Amination Synthesis.

-

Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) and hydrazine hydrate (1.1 eq) in methanol (MeOH), add acetic acid (AcOH) to catalyze hydrazone formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Quench the reaction by carefully adding aqueous HCl to decompose excess NaBH₃CN. Adjust the pH to basic (>10) with aqueous NaOH.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Cyclopropylmethyl)hydrazine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain pure this compound.

Route 2: Synthesis from Cyclopropylamine

An alternative patented method starts from cyclopropylamine.[10] This route involves the N-amination of a protected cyclopropylamine intermediate, followed by deprotection to yield the final product.

Caption: Synthesis from Cyclopropylamine via N-Amination.

-

N-Amination: Cyclopropylamine is reacted with an N-Boc protected hydroxylamine derivative bearing a good leaving group (e.g., N-Boc-O-tosyl hydroxylamine) in the presence of a non-nucleophilic base like N-methylmorpholine.[10] This reaction occurs at a controlled temperature, typically between 0-20°C, to form the protected hydrazine intermediate.[10]

-

Deprotection: The resulting N-Boc-N'-cyclopropylhydrazine intermediate is then treated with an aqueous solution of hydrogen chloride. This step removes the Boc (tert-butyloxycarbonyl) protecting group, yielding the hydrochloride salt of the product directly.[10]

-

Purification: The final product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to achieve high purity.[10]

This method offers an alternative pathway but requires the synthesis or purchase of specialized reagents and involves protection/deprotection steps, which can add to the overall cost and complexity compared to the more direct reductive amination route.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), a lab coat (flame-resistant recommended), and safety goggles or a full-face shield.[12]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Use non-sparking tools and take measures to prevent electrostatic discharge.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (e.g., 2-8°C).[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material should be handled by a licensed chemical disposal company. Do not discharge into sewer systems.[12]

Conclusion

This compound is a key synthetic building block with demonstrated utility in pharmaceutical research. Its synthesis is most practically achieved via a one-pot reductive amination of cyclopropanecarboxaldehyde, a process that is both efficient and scalable. Understanding the principles behind the synthetic choices, particularly the selection of a selective reducing agent, is critical for successful and safe execution. Adherence to strict safety protocols is mandatory when handling this hazardous compound to ensure the well-being of laboratory personnel and protection of the environment.

References

- 1. This compound [myskinrecipes.com]

- 2. jennysynth.com [jennysynth.com]

- 3. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 11. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Safe Handling of (Cyclopropylmethyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling procedures for (Cyclopropylmethyl)hydrazine dihydrochloride (CAS No: 809282-61-9). As a crucial reagent in various synthetic pathways, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets (SDS) and toxicological sources to offer a practical and in-depth resource.

Section 1: Chemical and Physical Properties

This compound is a dihydrochloride salt of (Cyclopropylmethyl)hydrazine.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 809282-61-9 | [2] |

| Molecular Formula | C4H12Cl2N2 | [2] |

| Molecular Weight | 159.06 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Purity | Typically ≥98% | [4] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Toxicological Summary:

While comprehensive toxicological data for this specific compound is not widely available, the hazards associated with hydrazine derivatives are well-documented.[6] Hydrazines, as a class, can be toxic and may exhibit properties such as being hemolytic agents, and central nervous system stimulants.[7] Chronic exposure to some hydrazines has been linked to potential liver and kidney damage.[7] Given these associations, this compound should be handled as a substance with significant potential for toxicity.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with this compound. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent workplace practices.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[3][8]

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[9] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[2]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3][10] For larger quantities, more extensive body protection may be warranted.[6]

3.2 Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clear of incompatible materials.[7] All necessary PPE should be donned.

-

Dispensing: Carefully weigh and dispense the solid material within the fume hood to avoid generating dust.[2][8] Use non-sparking tools to prevent ignition sources.[10]

-

Solution Preparation: If preparing solutions, add the solid to the solvent slowly.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2][7] Decontaminate the work surface.

-

Waste Disposal: Dispose of contaminated materials and excess chemicals as hazardous waste in accordance with local, state, and federal regulations.[9][10]

3.3 Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

-

Store away from incompatible materials such as strong oxidizing agents and bases.[8]

Storage Logic Diagram

Caption: Proper storage workflow for this compound.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1 First-Aid Measures

-

Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[7][10] Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[2][7] Seek medical attention.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[2][10] Seek immediate medical attention.[10]

4.2 Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.[10]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

-

Contain: Prevent the spill from spreading and entering drains.[2][10]

-

Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][7] Use spark-proof tools.[10]

-

Decontaminate: Clean the spill area thoroughly.

-

Waste Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.[9]

Emergency Response Flowchart

Caption: Decision-making workflow for responding to an accidental release.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Section 6: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.[9] All disposal practices must comply with federal, state, and local regulations.[6] It is recommended to use a licensed professional waste disposal service.

References

- 1. scbt.com [scbt.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. chemicalbook.com [chemicalbook.com]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold for Bumped-Kinase Inhibitor Synthesis

An In-Depth Technical Guide

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in this field. Its structural similarity to adenine, a component of adenosine triphosphate (ATP), allows it to act as an effective ATP-mimetic, binding to the kinase hinge region in the ATP-binding pocket.[2][3][4] This guide provides an in-depth technical overview of the synthesis, characterization, and application of a key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , which serves as a versatile foundation for the construction of "bumped-kinase inhibitors" (BKIs) and other potent kinase modulators.

The Rationale: Why Pyrazolo[3,4-d]pyrimidines?

The strategic advantage of the pyrazolo[3,4-d]pyrimidine core lies in its bioisosteric relationship with the purine ring of adenine.[3] This allows it to form crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the binding of the natural substrate, ATP.[2][4] This inherent binding capability makes it an ideal starting point for inhibitor design.

The "bumped" kinase inhibitor strategy is a sophisticated approach that targets kinases engineered with a modified ATP-binding pocket. Specifically, a bulky "gatekeeper" residue (like methionine or threonine) is mutated to a smaller one (like glycine or alanine). This creates a unique hydrophobic pocket that is inaccessible to ATP or inhibitors designed for wild-type kinases. A "bumped" inhibitor is then synthesized with a corresponding bulky chemical group that can uniquely fit into this engineered pocket, achieving remarkable selectivity. The pyrazolo[3,4-d]pyrimidine scaffold is an excellent platform for building these inhibitors, as its structure can be systematically modified to introduce the required "bump".[5]

The Keystone Intermediate: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

For the efficient synthesis of a library of potential inhibitors, a versatile central intermediate is required. 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3 in the workflow below) serves this purpose perfectly.

Why this intermediate is critical:

-

Synthetic Handle: The chlorine atom at the C4 position is an excellent leaving group. The carbon atom is activated by the electron-withdrawing pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

-

Versatility: This reactivity allows for the straightforward introduction of a wide variety of functional groups, particularly amines, which are crucial for modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor compounds.[6][7][8]

-

Stability: The core structure is chemically robust, allowing for a range of reaction conditions in subsequent diversification steps.

Synthesis of the Core Intermediate: A Validated Workflow

The synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a well-established, multi-step process. The following protocol is a synthesis of methodologies described in the literature.[6][7]

Caption: Synthetic workflow for the key intermediate.

Experimental Protocol: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3)

Step 1: Synthesis of Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1)

-

Rationale: This step constructs the initial pyrazole ring, which forms one half of the final fused heterocyclic system. Phenylhydrazine acts as the dinucleophile, reacting with the diketone-equivalent (ethyl 2-cyano-3-oxobutanoate) to form the five-membered ring.

-

Procedure:

-

To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol, add phenylhydrazine (1 equivalent).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield compound 1 .

-

Step 2: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2)

-

Rationale: This is a cyclization reaction to form the pyrimidine ring. Formamide serves as both the solvent and the source of the required carbon and nitrogen atoms to close the six-membered ring.[6] The high temperature facilitates the condensation and ring-closure.

-

Procedure:

-

Combine compound 1 (1 equivalent) with an excess of formamide.

-

Heat the mixture to reflux (approx. 190°C) for 8-10 hours.

-

Cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield the pyrimidinone intermediate 2 .

-

Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3)

-

Rationale: This is the critical chlorination step. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent that efficiently converts the C4-keto group of the pyrimidinone into the desired chloro-functional group.[6][7]

-

Procedure:

-

Carefully add compound 2 (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approx. 106°C) for 6-8 hours. The reaction should be performed in a well-ventilated fume hood.

-

After cooling, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the crude solid by filtration, wash with water, and purify by recrystallization (e.g., from ethanol) to yield the final key intermediate 3 .

-

Characterization and Quality Control

Confirming the identity and purity of the intermediate is paramount. The following data are typical for the final product, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

| Analytical Method | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to the phenyl protons (multiplet, ~7.5-8.2 ppm), pyrimidine proton (singlet, ~8.8-9.0 ppm), and pyrazole proton (singlet, ~8.6-8.8 ppm). | Confirms the proton framework of the molecule. |

| ¹³C NMR | Signals for the distinct carbon atoms of the fused ring system and the phenyl group. The C4 carbon bearing the chlorine will appear in the ~150-155 ppm range. | Confirms the carbon skeleton and the presence of key functional groups. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom. | Confirms the molecular weight and elemental composition (presence of chlorine). |

| Melting Point | A sharp, defined melting point range. | An indicator of purity. |

Application: Gateway to Kinase Inhibitor Diversity

The true power of the 4-chloro intermediate lies in its utility as a scaffold for diversification. The primary reaction used is a Nucleophilic Aromatic Substitution (SNAr), where various nucleophiles (typically amines) displace the chloride at the C4 position.[8][9]

Caption: Diversification of the core intermediate via SNAr.

General Protocol: Synthesis of 4-Amino-Pyrazolo[3,4-d]pyrimidines

-

Rationale: This SNAr reaction is the cornerstone of building inhibitor libraries from the chloro-intermediate. The reaction is typically facilitated by heat and sometimes a mild base to scavenge the HCl byproduct.

-

Procedure:

-

Dissolve the 4-chloro intermediate 3 (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or DMF.[6][10]

-

Add the desired amine nucleophile (1-1.2 equivalents). This can be a substituted aniline, a piperazine derivative, or another primary/secondary amine.

-

Heat the reaction mixture to reflux for 8-18 hours, monitoring by TLC.

-

Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to yield the final, functionalized kinase inhibitor candidate.

-

This modular approach allows researchers to rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies, optimizing the molecule for potency against a target kinase (e.g., Src, EGFR, DHFR) and for desirable drug-like properties.[6][8][9]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly successful core for the design of potent and selective kinase inhibitors. The synthesis of a versatile, reactive intermediate like 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a critical enabling step in the drug discovery process. The robust synthetic route and the predictable reactivity of its C4-chloro group provide medicinal chemists with a reliable and efficient platform for generating diverse libraries of compounds, accelerating the journey toward novel therapeutics for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Emergence of Covalent Strategies in PRMT5 Inhibitor Development: A Technical Guide

Foreword: Beyond Reversible Inhibition in the Pursuit of Potent and Selective PRMT5-Targeted Therapeutics

The landscape of oncology drug discovery is continually evolving, driven by a deeper understanding of the molecular underpinnings of cancer. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target due to its overexpression in a multitude of cancers and its critical role in various cellular processes integral to tumor progression, including transcriptional regulation, RNA splicing, and DNA damage repair.[1] While the initial wave of PRMT5 inhibitors demonstrated the therapeutic potential of targeting this enzyme, the field is now shifting towards more sophisticated strategies to enhance potency, selectivity, and duration of action. This guide delves into the core principles and practical applications of covalent inhibition in the development of next-generation PRMT5-targeted therapies, with a conceptual exploration of the roles that reactive moieties, such as those derived from hydrazine-containing precursors, and strategic chemical groups, like the cyclopropyl moiety, play in modern inhibitor design.

PRMT5: A High-Value Target with Evolving Inhibition Strategies

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its enzymatic activity is crucial for the proper functioning of the spliceosome and for the regulation of gene expression. Dysregulation of PRMT5 activity has been linked to poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[2]

Early PRMT5 inhibitors were largely reversible, competitive inhibitors of the enzyme's natural cofactor, S-adenosylmethionine (SAM), or its substrate. While showing promise, these inhibitors can be limited by pharmacokinetic challenges and the need for sustained high concentrations to maintain target engagement. This has spurred the exploration of alternative inhibition modalities, including covalent inhibition, which offers the potential for prolonged and irreversible target inactivation.

A particularly significant breakthrough in PRMT5-targeted therapy has been the exploitation of a synthetic lethal relationship in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), a weak endogenous inhibitor of PRMT5. This renders these cells exquisitely sensitive to further PRMT5 inhibition, providing a therapeutic window to target cancer cells while sparing healthy tissues. This has led to the development of MTA-cooperative inhibitors, a prime example being MRTX1719.[2]

The Rationale for Covalent PRMT5 Inhibition

Covalent inhibitors form a stable, irreversible bond with their target protein, typically by reacting with a nucleophilic amino acid residue within or near the active site. This offers several potential advantages in drug development:

-

Prolonged Duration of Action: Once the covalent bond is formed, the enzyme is permanently inactivated. This can lead to a sustained pharmacological effect that outlasts the pharmacokinetic profile of the drug in circulation.

-

Increased Potency: The irreversible nature of the interaction can result in higher apparent potency compared to reversible inhibitors.

-

Overcoming Resistance: Covalent inhibition can be effective against target mutations that confer resistance to reversible inhibitors by reducing binding affinity.

In the context of PRMT5, the presence of a unique cysteine residue (Cys449) in the SAM binding pocket presents an attractive opportunity for the design of targeted covalent inhibitors.[3][4]

The Conceptual Role of Hydrazine Derivatives as Precursors to Reactive Moieties

While "cyclopropylmethyl hydrazine" is not a named component of a known clinical PRMT5 inhibitor, the underlying chemistry of hydrazine derivatives provides a valuable framework for understanding the design of covalent inhibitors. Hydrazines are known to be metabolically activated to form reactive intermediates, such as diazenes and carbon-centered radicals, which can covalently modify proteins.[1][5]

In the context of rational drug design, a hydrazine-containing moiety could be strategically incorporated into an inhibitor scaffold to serve as a "warhead." Upon binding to the target protein, this warhead can be bioactivated, leading to the formation of a reactive species that subsequently forms a covalent bond with a nearby nucleophilic residue, such as the Cys449 in PRMT5.

The following diagram illustrates the conceptual pathway of bioactivation of a hypothetical hydrazine-containing inhibitor:

Caption: Conceptual workflow of covalent PRMT5 inhibition by a hypothetical hydrazine-containing compound.

It is important to note that the inherent reactivity of hydrazines also presents a significant challenge in drug development due to the potential for off-target toxicity.[1][5] Therefore, the design of such inhibitors requires a delicate balance between on-target reactivity and overall safety.

The Strategic Incorporation of the Cyclopropyl Group

The cyclopropyl group is a versatile functional group in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties. While not directly involved in covalent bond formation, the inclusion of a cyclopropyl moiety in a PRMT5 inhibitor scaffold can offer several advantages:

-

Increased Potency: The rigid, three-membered ring of the cyclopropyl group can introduce conformational constraints that lock the inhibitor into a bioactive conformation, leading to tighter binding to the target.

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the metabolic stability and in vivo half-life of the compound.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other physicochemical properties, which can impact cell permeability and oral bioavailability.

The development of the potent MTA-cooperative PRMT5 inhibitor, MRTX1719, provides a relevant case study. While the synthesis of MRTX1719 involves the use of hydrazine hydrate to form a core phthalazinone ring system, the final structure also features a cyclopropyl group.[6][7] This highlights the strategic combination of different chemical moieties to achieve the desired pharmacological profile.

Experimental Workflows for the Development and Characterization of PRMT5 Inhibitors

The development of potent and selective PRMT5 inhibitors, particularly those with a covalent mechanism of action, requires a robust suite of biochemical and cellular assays. The following sections provide detailed protocols for key experiments in the PRMT5 inhibitor development pipeline.

Biochemical Assessment of PRMT5 Inhibitory Activity

The initial assessment of a compound's ability to inhibit PRMT5 is typically performed using a biochemical assay with purified enzyme. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive and high-throughput method for measuring PRMT5 methyltransferase activity.[8]

Objective: To determine the in vitro potency (IC50) of a test compound against PRMT5.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate

-

S-adenosylmethionine (SAM)

-

AlphaLISA anti-methyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

Test compound serially diluted in DMSO

-

384-well microplate

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme, biotinylated histone H4 peptide, and the test compound at various concentrations.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the reaction and add a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram illustrates the principle of the PRMT5 AlphaLISA assay:

Caption: Principle of the PRMT5 AlphaLISA assay for measuring methyltransferase activity.

Cellular Target Engagement and Downstream Effects

Confirming that a compound engages PRMT5 in a cellular context and elicits the desired downstream biological effects is a critical step in inhibitor validation.

Objective: To assess the ability of a test compound to inhibit PRMT5 activity in cells by measuring the levels of a known PRMT5 substrate, symmetric dimethylarginine (SDMA).

Materials:

-

Cancer cell line of interest (e.g., a cell line with high PRMT5 expression)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SDMA

-

Primary antibody against a loading control (e.g., GAPDH or beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-SDMA antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to normalize the SDMA signal.

Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

96-well plate

-

MTT or CellTiter-Glo reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Incubate as required and then measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Characterization of Covalent Inhibition

For compounds designed to act as covalent inhibitors, specific assays are required to confirm the formation of a covalent adduct with the target protein.

Objective: To confirm the covalent binding of an inhibitor to PRMT5 and identify the site of modification.

Materials:

-

Purified PRMT5/MEP50 complex

-

Covalent inhibitor

-

Incubation buffer

-

Denaturing and reducing agents (e.g., DTT, iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Incubate the purified PRMT5/MEP50 complex with the covalent inhibitor.

-

Remove the excess, unbound inhibitor.

-

Denature, reduce, and alkylate the protein.

-

Digest the protein into peptides using a protease such as trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the PRMT5 protein sequence to identify the peptide containing the covalent modification and pinpoint the modified amino acid residue.

The following diagram outlines the general workflow for identifying covalent protein adducts by mass spectrometry:

Caption: General workflow for identifying covalent protein adducts using mass spectrometry.

Pharmacokinetic and Pharmacodynamic Considerations for Covalent Inhibitors

The irreversible nature of covalent inhibition necessitates a specialized approach to pharmacokinetic/pharmacodynamic (PK/PD) modeling. Unlike reversible inhibitors, where the pharmacological effect is directly related to the plasma concentration of the drug, the effect of a covalent inhibitor is dependent on the rate of target inactivation and the rate of de novo protein synthesis.

Table 1: Key Parameters in PK/PD Modeling of Covalent Inhibitors

| Parameter | Description |

| kinact | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. |

| KI | The inhibitor concentration at which the rate of inactivation is half-maximal. |

| kinact/KI | The second-order rate constant for covalent modification, a measure of the inhibitor's efficiency. |

| Target Occupancy | The percentage of the target protein that has been covalently modified by the inhibitor. |

| Target Resynthesis Rate | The rate at which new, unmodified target protein is synthesized by the cell. |

Advanced PK/PD models are essential for predicting the in vivo efficacy and for guiding the selection of optimal dosing regimens for covalent PRMT5 inhibitors.[9]

Future Directions and Conclusion

The development of PRMT5 inhibitors is a rapidly advancing field, with covalent and MTA-cooperative inhibitors demonstrating significant promise in preclinical and clinical studies. While the specific role of a "cyclopropylmethyl hydrazine" moiety remains a conceptual exploration, the underlying principles of covalent inhibition and the strategic use of functional groups like hydrazines and cyclopropyl rings are central to the design of next-generation PRMT5-targeted therapies.

Future research will likely focus on:

-

The development of novel covalent warheads with improved selectivity and safety profiles.

-

The design of inhibitors that can overcome potential resistance mechanisms.

-

The exploration of combination therapies that leverage the unique mechanisms of action of different PRMT5 inhibitors.

This technical guide provides a comprehensive overview of the rationale, experimental workflows, and key considerations in the development of PRMT5 inhibitors, with a particular focus on the emerging role of covalent inhibition. By integrating a deep understanding of the target biology with sophisticated medicinal chemistry and robust analytical techniques, the field is poised to deliver novel and effective treatments for a wide range of cancers.

References

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

(Cyclopropylmethyl)hydrazine dihydrochloride molecular weight and formula

An In-Depth Technical Guide to (Cyclopropylmethyl)hydrazine Dihydrochloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a crucial building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, applications, and handling, ensuring both scientific integrity and practical utility.

Core Compound Identification and Physicochemical Profile

This compound is a bifunctional organic molecule valued for its unique combination of a reactive hydrazine moiety and a strained cyclopropyl ring. This structure is a key intermediate in the synthesis of complex heterocyclic systems, which are prevalent in bioactive molecules.[1] The dihydrochloride salt form enhances its stability and handling properties compared to the free base, making it a more practical reagent in a laboratory setting.[2]

A summary of its core physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂ · 2HCl (or C₄H₁₂Cl₂N₂) | [1][3][4] |

| Molecular Weight | 159.06 g/mol | [3][4] |

| CAS Number | 809282-61-9 | [1][3][4][5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | Approximately 189-191 °C | [5] |

| Solubility | Soluble in water | [5] |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [4][5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and scalable approach involves the N-amination of cyclopropylmethanamine followed by deprotection.[6]

Causality Behind Experimental Choices:

-